![molecular formula C12H15N3OS B5588450 6-amino-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5588450.png)
6-amino-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
The compound “6-amino-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile” is a chemical compound with the molecular formula C12H15N3OS and a molecular weight of 249.332 .
Synthesis Analysis
One-pot methods were developed for the preparation of 6-amino-3-isopropyl-7-aryl substituted-8-thioxo (oxo)pyrano [3,4- c ]pyridines derivatives . The reaction of ketone 1 sequentially with malonic acid dinitrile and aryl isothiocyanates in the presence of triethylamine without isolation of intermediate compounds 2, 3 leads to 6-amino-7-aryl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano [3,4- c ]pyridine-5-carbonitriles .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H NMR spectrum (DMSO- d6), δ, ppm (J, Hz): 2.36 s (3H, С Ar CH 3), 5.28 d (1H, NHCHC Ar, 3JHH 2.9), 6.12 s (2H, NНСN H 2), 7.13–7.29 m (4H, CH Ar), 9.57 s (1H, NНСHС Ar), 9.99 s (1H, NНСNH 2) .Chemical Reactions Analysis
The compound is formed through a series of reactions involving ketone 1, malonic acid dinitrile, and aryl isothiocyanates. The reaction course assumes that (2-isopropyltetrahydro-4 H -pyran-4-ylidene)malononitrile 2 is first formed, which, upon interaction with aryl isothiocyanates through the intermediate formation of adducts 3, is converted into compounds .Physical And Chemical Properties Analysis
The compound forms pale yellow crystals with a melting point of 236–237°C (dec.) . More detailed physical and chemical properties such as boiling point and density can be found in specialized chemical databases .Scientific Research Applications
Molecular Structure Analysis
Research on similar heterocyclic compounds, such as "4,6,6-trimethyl-2-oxo-5,6-dihydro-2H-pyran-3-carbonitrile," focuses on determining their molecular and crystal structures through X-ray diffraction analysis. These studies reveal that these compounds often exhibit unique conformations and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications in drug design and materials science (Jansone et al., 2007).
Synthesis of Heterocyclic Compounds
Another significant area of research involves the synthesis of pyrrolobenzo[b]thieno[1,4]diazepines and related heterocyclic structures. These synthetic pathways often involve converting structurally related precursors through various chemical reactions, highlighting the versatility of these compounds in synthesizing complex heterocycles with potential pharmacological activities (El-kashef et al., 2007).
Novel Multicomponent Synthesis
Research also explores the efficient synthesis of pyridine-pyrimidines and their derivatives through multicomponent reactions, catalyzed by innovative catalysts under microwave irradiation. Such studies are pivotal for developing new methodologies in organic synthesis, enabling the creation of novel compounds with potential applications in drug development and material science (Rahmani et al., 2018).
Cytotoxic and Antimicrobial Activities
Investigations into the cytotoxic and antimicrobial activities of novel heterocycles, including pyrimidinethione derivatives, provide valuable insights into their potential as lead compounds for developing new therapeutic agents. Such studies are crucial for identifying new drugs with improved efficacy and reduced resistance (Ramadan et al., 2019).
Future Directions
properties
IUPAC Name |
6-amino-3,3,7-trimethyl-8-sulfanylidene-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-12(2)4-7-8(5-13)10(14)15(3)11(17)9(7)6-16-12/h4,6,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGBFJNAZBWSQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=S)N(C(=C2C#N)N)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile |
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